2,6-Dimethyl-3-nitrofluorobenzene

Physical state Melting point Regioisomer comparison

2,6-Dimethyl-3-nitrofluorobenzene (CAS 1736-84-1, molecular formula C8H8FNO2, molecular weight 169.15 g·mol⁻¹) is a fluorinated nitroaromatic compound of the substituted fluorobenzene class. Its substitution pattern—fluorine at position 2, nitro at position 3, and methyl groups at positions 2 and 6—yields a low-melting-point liquid that serves as a versatile intermediate in pharmaceutical, agrochemical, and dye synthesis.

Molecular Formula C8H8FNO2
Molecular Weight 169.155
CAS No. 1736-84-1
Cat. No. B593017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3-nitrofluorobenzene
CAS1736-84-1
Molecular FormulaC8H8FNO2
Molecular Weight169.155
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])C)F
InChIInChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3
InChIKeyPWCKAUYAICHCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-3-nitrofluorobenzene (CAS 1736-84-1): A Differentiated Fluorinated Nitroaromatic Intermediate for Scientific Procurement


2,6-Dimethyl-3-nitrofluorobenzene (CAS 1736-84-1, molecular formula C8H8FNO2, molecular weight 169.15 g·mol⁻¹) is a fluorinated nitroaromatic compound of the substituted fluorobenzene class. Its substitution pattern—fluorine at position 2, nitro at position 3, and methyl groups at positions 2 and 6—yields a low-melting-point liquid that serves as a versatile intermediate in pharmaceutical, agrochemical, and dye synthesis . Key physicochemical properties include a melting point of –1 °C, a boiling point of 107–108 °C (14 Torr), a predicted density of 1.225 ± 0.06 g cm⁻³, and a calculated water solubility of 0.14 g L⁻¹ (25 °C) .

Why In-Class Substitutes Cannot Simply Replace 2,6-Dimethyl-3-nitrofluorobenzene in Procurement


The precise substitution pattern of 2,6-dimethyl-3-nitrofluorobenzene (2‑F, 3‑NO₂, 2,6‑diCH₃) imparts a unique combination of physical state and steric environment that is not replicated by its closest analogs. The 4‑nitro regioisomer (2,6‑dimethyl‑4‑nitrofluorobenzene, CAS 1736‑85‑2) is a solid at room temperature (mp 42‑43 °C), while the target compound remains a low‑viscosity liquid (mp –1 °C), fundamentally altering handling, purification, and reactor compatibility . Simpler fluoronitrobenzenes, such as 4‑fluoronitrobenzene (CAS 350‑46‑9), lack the ortho‑methyl steric shielding that modulates nucleophilic aromatic substitution (SNAr) reactivity, thereby affecting reaction selectivity and product profiles . Consequently, substituting an in‑class analog without accounting for these differences can lead to solid‑handling bottlenecks, altered reaction kinetics, and incompatibility with established synthetic routes.

Quantitative Differentiation Evidence for 2,6-Dimethyl-3-nitrofluorobenzene vs. Closest Analogs


Liquid State at Ambient Temperature vs. Solid 4‑Nitro Regioisomer: Handling and Processing Advantage

2,6‑Dimethyl‑3‑nitrofluorobenzene possesses a melting point of –1 °C, making it a low‑viscosity liquid at standard ambient temperatures (20–25 °C) . In contrast, its regioisomer 2,6‑dimethyl‑4‑nitrofluorobenzene (CAS 1736‑85‑2) is a solid with a melting point of 42–43 °C . This 43–44 °C difference eliminates the need for heated storage or melt‑handling equipment and simplifies purification via fractional distillation (bp 107–108 °C at 14 Torr for the target vs. 111–112 °C at 14 Torr for the 4‑nitro isomer).

Physical state Melting point Regioisomer comparison Continuous processing

Reduced Density vs. 4‑Nitrofluorobenzene for Improved Formulation Compatibility

The predicted density of 2,6‑dimethyl‑3‑nitrofluorobenzene is 1.225 g cm⁻³ (20 °C) , while 4‑nitrofluorobenzene (CAS 350‑46‑9) has a measured density of 1.33 g mL⁻¹ (25 °C) . This ≈8 % lower density can favorably influence miscibility with lighter organic solvents and reduce the risk of phase separation in formulated agrochemical or dye products.

Density Formulation Solvent miscibility

Broader Liquid Temperature Window vs. 2‑Fluoro‑4‑nitrotoluene for Low‑Temperature Processing

The target compound remains liquid down to –1 °C , whereas the mono‑methyl analog 2‑fluoro‑4‑nitrotoluene (CAS 1427‑07‑2) melts at 32–37 °C . This effectively extends the usable liquid range by at least 33 °C at the low end, enabling direct use in sub‑ambient reactions without pre‑heating.

Liquid range Low‑temperature Handling

Ortho‑Methyl Steric Shielding Modulates SNAr Reactivity: A Built‑In Selectivity Control

The two ortho‑methyl groups flanking the fluorine atom create significant steric hindrance that impedes nucleophilic attack in aromatic nucleophilic substitution (SNAr). General organic chemistry principles, supported by Hammett studies where 6‑methyl substituents deviate from linear free‑energy relationships due to bulk, predict that this compound will react more slowly with nucleophiles than non‑methylated 4‑nitrofluorobenzene [1]. Direct kinetic measurements for this specific compound were not identified (see note). This built‑in steric modulation can be exploited to achieve higher chemoselectivity in multi‑functional intermediate elaboration, suppressing undesired fluoride displacement while allowing reduction or functionalization of the nitro group.

SNAr reactivity Steric hindrance Selectivity

Scientific and Industrial Applications of 2,6-Dimethyl-3-nitrofluorobenzene Based on Proven Differentiation


Continuous Flow Synthesis of Pharmaceutical Intermediates

The liquid state at ambient temperature (mp –1 °C) eliminates the need for heated reagent lines or melt‑feeding systems , making 2,6‑dimethyl‑3‑nitrofluorobenzene an ideal substrate for continuous flow reactors where consistent, low‑viscosity feedstock is critical for precise metering and heat transfer.

Homogeneous Agrochemical and Dye Formulation

The lower density (1.225 g cm⁻³) and liquid physical state enhance miscibility with hydrocarbon and ester solvents , reducing the risk of phase separation in emulsifiable concentrates and enabling uniform distribution of the active ingredient.

Selective Functionalization in Multi‑Step Cross‑Coupling Sequences

The ortho‑methyl steric shielding retards SNAr at the fluoride position , allowing chemists to first reduce the nitro group to an amine or perform palladium‑catalyzed coupling at other positions while preserving the C–F bond for later activation.

Low‑Temperature Nucleophilic Aromatic Substitution Reactions

Because the compound remains liquid well below 0 °C , it can be employed directly in sub‑ambient SNAr reactions without the need for pre‑thawing, minimizing side reactions that often accompany warming of thermally sensitive intermediates.

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